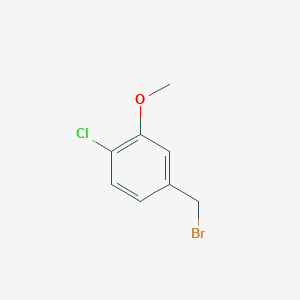

4-(Bromomethyl)-1-chloro-2-methoxybenzene

Description

The exact mass of the compound 4-(Bromomethyl)-1-chloro-2-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Bromomethyl)-1-chloro-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1-chloro-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBDOPBECRIDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546100 | |

| Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103347-14-4 | |

| Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-1-chloro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(Bromomethyl)-1-chloro-2-methoxybenzene. This halogenated aromatic compound is a potentially valuable intermediate in organic synthesis, particularly for the development of complex molecular architectures in the pharmaceutical and materials science sectors. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous molecules to provide a robust profile. Detailed experimental protocols for a plausible synthetic route are presented, alongside discussions on its expected spectroscopic characteristics and reactivity. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a substituted toluene derivative featuring a reactive benzylic bromide, a stable aryl chloride, and a methoxy group. This combination of functional groups makes it a versatile building block for sequential chemical modifications.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene |

| Synonyms | 5-Chloro-2-methoxybenzyl bromide |

| CAS Number | 103347-14-4; 76283-12-0 |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)CBr)Cl |

| InChI Key | PLBDOPBECRIDKT-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Estimated Value / Observation |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not determined (Analogous compounds melt in the 40-60 °C range) |

| Boiling Point | Not determined (Analogous compounds have high boiling points, e.g., 145-150 °C at 10 mmHg) |

| Solubility | Expected to be insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF) |

Synthesis and Purification

A definitive, published experimental protocol for the synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene is not available. However, a highly plausible and efficient route is the free-radical bromination of the benzylic methyl group of the precursor, 4-chloro-1-methoxy-2-methylbenzene. This method, known as the Wohl-Ziegler bromination, is highly regioselective for the benzylic position.[2]

Proposed Synthesis Workflow

The synthesis can be visualized as a single-step transformation from a readily available substituted toluene.

Caption: Proposed synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Experimental Protocol: Synthesis

This protocol describes the benzylic bromination of 4-chloro-1-methoxy-2-methylbenzene using N-Bromosuccinimide (NBS) and a radical initiator.

Materials:

-

4-Chloro-1-methoxy-2-methylbenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 eq)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle or UV lamp

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-1-methoxy-2-methylbenzene in the chosen solvent (e.g., CCl₄).

-

Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN or BPO) to the solution.

-

Heat the mixture to reflux (typically 77-82 °C for CCl₄ or acetonitrile) or irradiate with a UV lamp at room temperature to initiate the reaction. The reaction is initiated by the homolytic cleavage of the initiator.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A key indicator of reaction progress is the consumption of the starting material and the observation that the dense succinimide byproduct floats to the surface of the CCl₄.

-

Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

Experimental Protocol: Work-up and Purification

Work-up:

-

Filter the cooled reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

-

Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent such as hexanes or an ethanol/water mixture.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Distillation: For liquid alkyl bromides, purification can sometimes be achieved by distillation, potentially with the addition of a nonvolatile epoxide to remove impurities.[3][4]

Reactivity and Applications

The primary utility of 4-(Bromomethyl)-1-chloro-2-methoxybenzene in synthetic chemistry stems from the high reactivity of the benzylic bromide. This group is an excellent electrophile and is highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), allowing for the introduction of a wide variety of functional groups. The aryl chloride, in contrast, is relatively inert under these conditions, enabling selective functionalization.

Nucleophilic Substitution

The benzylic bromide can be readily displaced by a range of nucleophiles, making this compound a useful alkylating agent.

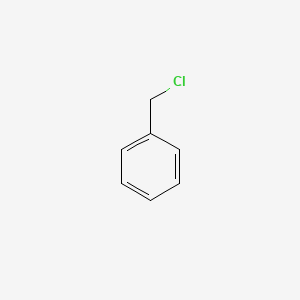

Caption: General reactivity of the benzylic bromide with nucleophiles.

This reactivity allows for the synthesis of ethers, esters, amines, and carbon-carbon bonds at the benzylic position, providing a pathway to more complex molecules, including potential pharmaceutical scaffolds.

Spectroscopic Characterization (Predicted)

No experimentally verified spectra for 4-(Bromomethyl)-1-chloro-2-methoxybenzene are available. The following are predicted characteristics based on its structure and data from analogous compounds.[5]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.0 | m | 3H | Aromatic protons (Ar-H) |

| ~ 4.5 | s | 2H | Bromomethyl protons (-CH₂Br) |

| ~ 3.9 | s | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 150 | Ar-C attached to -OCH₃ |

| ~ 135 - 120 | Ar-C |

| ~ 56 | Methoxy carbon (-OCH₃) |

| ~ 33 | Bromomethyl carbon (-CH₂Br) |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Aliphatic C-H stretch (-CH₂- and -CH₃) |

| 1600 - 1450 | Aromatic C=C stretch |

| ~ 1250 | Aryl-O stretch (asymmetric) |

| ~ 1030 | Aryl-O stretch (symmetric) |

| ~ 1210 | -CH₂- wag (characteristic for benzyl bromides) |

| ~ 850 - 750 | C-Cl stretch |

| ~ 680 - 515 | C-Br stretch |

Safety and Handling

Benzyl bromides and their derivatives are potent lachrymators and are corrosive. Appropriate safety precautions are mandatory when handling this class of compounds.[6][7][8][9][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][8]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[7][8] The compound may be light-sensitive.[10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Conclusion

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is sparse, its chemical behavior can be reliably predicted from structurally related compounds. The plausible synthesis via radical bromination of its toluene precursor is a straightforward and high-yielding reaction. The key to its utility lies in the selective reactivity of its benzylic bromide, which allows for precise molecular elaboration. Adherence to strict safety protocols is essential when working with this compound. This guide provides a foundational resource for researchers interested in utilizing 4-(Bromomethyl)-1-chloro-2-methoxybenzene in their synthetic endeavors.

References

- 1. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]

- 4. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]

- 5. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. nj.gov [nj.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

An In-depth Technical Guide to 4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS: 103347-14-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(bromomethyl)-1-chloro-2-methoxybenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, a likely synthetic route with an experimental protocol, and its application in the synthesis of bioactive molecules.

Core Chemical and Physical Properties

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a substituted aromatic compound with the molecular formula C₈H₈BrClO. Its structure features a benzene ring substituted with a bromomethyl, a chloro, and a methoxy group, making it a versatile building block for further chemical modifications.

| Property | Value |

| CAS Number | 103347-14-4 |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| IUPAC Name | 4-(Bromomethyl)-1-chloro-2-methoxybenzene |

| Synonyms | 3-Methoxy-4-chlorobenzyl bromide, 4-Chloro-3-methoxybenzyl bromide |

| SMILES | COC1=C(Cl)C=C(CBr)C=C1 |

| InChI | InChI=1S/C8H8BrClO/c1-11-8-5-6(2-9)3-4-7(8)10/h3-5H,2H2,1H3 |

Synthesis

A plausible and commonly employed method for the synthesis of 4-(bromomethyl)-1-chloro-2-methoxybenzene is the free-radical bromination of the corresponding toluene derivative, 4-chloro-2-methoxytoluene. This reaction selectively introduces a bromine atom at the benzylic position.

Experimental Protocol: Free-Radical Bromination of 4-chloro-2-methoxytoluene

This protocol describes a general procedure for the benzylic bromination of a toluene derivative, which can be adapted for the synthesis of 4-(bromomethyl)-1-chloro-2-methoxybenzene.

Materials:

-

4-chloro-2-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

A radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methoxytoluene in the anhydrous solvent under an inert atmosphere.

-

Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., 0.02-0.05 equivalents of AIBN or BPO) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction (typically when the starting material is consumed), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-(bromomethyl)-1-chloro-2-methoxybenzene by recrystallization or column chromatography.

Logical Workflow for Synthesis:

4-(Bromomethyl)-1-chloro-2-methoxybenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 4-(Bromomethyl)-1-chloro-2-methoxybenzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also presents a generalized, representative experimental protocol and reaction workflow that a molecule with this structure is anticipated to undergo.

Core Compound Properties

The fundamental molecular and physical properties of 4-(Bromomethyl)-1-chloro-2-methoxybenzene are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrClO | [1][2] |

| Molecular Weight | 235.51 g/mol | [1] |

| CAS Number | 103347-14-4 | |

| SMILES | COC1=CC(CBr)=CC=C1Cl | [1] |

Representative Experimental Protocol: Nucleophilic Substitution

The primary reactive site of 4-(Bromomethyl)-1-chloro-2-methoxybenzene is the benzylic bromide. This functional group is a good leaving group, making the compound an excellent substrate for SN2 reactions. Below is a generalized protocol for the reaction of 4-(Bromomethyl)-1-chloro-2-methoxybenzene with a generic nucleophile (Nu-).

Objective: To illustrate a typical nucleophilic substitution reaction involving the displacement of the benzylic bromide.

Materials:

-

4-(Bromomethyl)-1-chloro-2-methoxybenzene

-

A suitable nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (if the nucleophile is an amine, e.g., Potassium Carbonate)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the chosen nucleophile (1.2 equivalents) in the selected polar aprotic solvent, add 4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 equivalent) dropwise at room temperature. If an amine is used as the nucleophile, a base such as potassium carbonate (1.5 equivalents) should be added to the reaction mixture.

-

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be applied to facilitate the reaction if it proceeds slowly.

-

Upon completion of the reaction, as indicated by TLC, the mixture is quenched with deionized water.

-

The aqueous layer is then extracted multiple times with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with a brine solution, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Logical Workflow: Nucleophilic Substitution Pathway

The following diagram illustrates the logical workflow of a typical nucleophilic substitution reaction with 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Caption: Generalized workflow for a nucleophilic substitution reaction.

References

Spectral Data for 4-(Bromomethyl)-1-chloro-2-methoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its spectral characteristics is crucial for its identification, purification, and the elucidation of its role in various chemical reactions. This technical guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. However, a comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental spectral data for 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

While spectral data for numerous structurally related compounds, including isomers and analogues, are available, direct experimental data for the title compound could not be located. This guide will, therefore, outline the expected spectral features based on its structure and provide data for closely related compounds to offer a comparative context.

Predicted Spectral Data and Analysis

The chemical structure of 4-(Bromomethyl)-1-chloro-2-methoxybenzene is C₈H₈BrClO, with a molecular weight of 235.51 g/mol . The predicted spectral data would be as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the bromomethyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methoxy, and bromomethyl substituents on the benzene ring.

¹³C NMR: The carbon NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the electron-donating methoxy group and the electron-withdrawing chloro and bromomethyl groups. The carbon of the bromomethyl group would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Bromomethyl)-1-chloro-2-methoxybenzene would exhibit characteristic absorption bands. Key expected vibrations include:

-

C-H stretching from the aromatic ring and the methyl/methylene groups.

-

C=C stretching vibrations within the aromatic ring.

-

C-O stretching from the methoxy group.

-

C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed. Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group from the ether, or the entire bromomethyl group. While experimental data is unavailable, predicted collision cross-section data for various adducts have been calculated.

Experimental Protocols

Detailed experimental protocols for acquiring NMR, IR, and MS data are standardized procedures in analytical chemistry.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are recorded at a specific frequency (e.g., 400 MHz for ¹H).

-

Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.

-

Data Acquisition: The prepared sample is placed in an FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Ionization: The sample molecules are ionized using a specific technique (e.g., electron ionization - EI, electrospray ionization - ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Data for Structurally Similar Compounds

For comparative purposes, spectral data for related compounds such as isomers and analogues are available in various databases. For instance, data for "1-Bromo-4-chloro-2-methylbenzene" and "2-Bromo-4-chloroanisole" can be found in chemical databases, providing insights into the potential spectral features of the title compound.

Workflow for Spectral Analysis

The logical workflow for the spectral analysis of a novel compound like 4-(Bromomethyl)-1-chloro-2-methoxybenzene is outlined below.

Caption: Logical workflow for the synthesis, purification, and spectral analysis of a chemical compound.

Conclusion

While a specific and detailed spectral dataset for 4-(Bromomethyl)-1-chloro-2-methoxybenzene is not currently available in the public domain, this guide provides a framework for understanding its expected spectral characteristics. The provided general experimental protocols and the logical workflow for spectral analysis serve as a valuable resource for researchers working with this and other novel compounds. The lack of data highlights an opportunity for further research to synthesize and characterize this compound, thereby enriching the available chemical knowledge base.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. The document details a feasible synthetic pathway, outlines experimental protocols, and presents key analytical data for the structural elucidation of this molecule.

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a versatile chemical intermediate. Its structure, featuring a reactive benzylic bromide, a chloro substituent, and a methoxy group on the aromatic ring, allows for a variety of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups offers opportunities for selective reactions, enabling the construction of diverse molecular architectures.

Synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

The most direct and efficient method for the synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene is the free-radical bromination of its precursor, 1-chloro-2-methoxy-4-methylbenzene. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is the method of choice for this benzylic bromination.[1][2][3]

Reaction Scheme

Caption: Synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure based on established methods for benzylic bromination.[1][2][3]

Materials:

-

1-chloro-2-methoxy-4-methylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methoxy-4-methylbenzene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by the application of heat or UV light.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Characterization of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

The structural confirmation of the synthesized 4-(Bromomethyl)-1-chloro-2-methoxybenzene is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| Appearance | Expected to be a solid or oil |

| SMILES | COC1=C(C=C(C=C1)CBr)Cl |

| InChI | InChI=1S/C8H8BrClO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |

Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available in public databases. The following tables present expected and predicted data based on the analysis of structurally similar compounds and computational predictions.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the bromomethyl protons, and the methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | d | 1H | Aromatic CH |

| ~ 7.1 | dd | 1H | Aromatic CH |

| ~ 6.9 | d | 1H | Aromatic CH |

| ~ 4.5 | s | 2H | -CH₂Br |

| ~ 3.9 | s | 3H | -OCH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-OCH₃ |

| ~ 135 | C-Cl |

| ~ 130 | Quaternary C |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 112 | Aromatic CH |

| ~ 56 | -OCH₃ |

| ~ 32 | -CH₂Br |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak and bromine/chlorine-containing fragments.

Predicted Mass Spectrometry Data:

| m/z (Predicted) | Adduct |

| 234.95200 | [M+H]⁺ |

| 256.93394 | [M+Na]⁺ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3000-2850 | C-H stretching (aromatic and aliphatic) |

| ~ 1600-1450 | C=C stretching (aromatic ring) |

| ~ 1250 | C-O stretching (aryl ether) |

| ~ 1100-1000 | C-O stretching (ether) |

| ~ 800-600 | C-Cl stretching |

| ~ 600-500 | C-Br stretching |

Visualization of Experimental and Logical Workflows

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Caption: Synthesis and Purification Workflow.

Characterization Logic

This diagram outlines the logical flow of spectroscopic analysis to confirm the structure of the synthesized compound.

Caption: Spectroscopic Characterization Workflow.

Conclusion

This technical guide has detailed a practical synthetic route for 4-(Bromomethyl)-1-chloro-2-methoxybenzene via Wohl-Ziegler bromination and has provided a comprehensive overview of the analytical techniques required for its characterization. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile intermediate in their research endeavors. Further investigation to obtain and publish the experimental spectral data is encouraged to enrich the scientific literature.

References

An In-depth Technical Guide to 4-(Bromomethyl)-1-chloro-2-methoxybenzene: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a key chemical intermediate in pharmaceutical synthesis. This document details its known physical characteristics and outlines a representative experimental protocol for its application in the synthesis of sodium-glucose co-transporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.

Core Physical and Chemical Properties

Table 1: Physicochemical Properties of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

| Property | Value | Source |

| Molecular Formula | C₈H₈BrClO | [1] |

| Molecular Weight | 235.51 g/mol | [1] |

| Physical State | Solid | |

| CAS Number | 103347-14-4 | [1] |

For comparative purposes, the physical properties of a structurally similar compound, 1-Bromo-2-(bromomethyl)-4-chlorobenzene, are provided below.

Table 2: Physical Properties of 1-Bromo-2-(bromomethyl)-4-chlorobenzene (CAS 66192-24-3)

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 49-53 °C |

| Boiling Point | 145-150 °C at 10 mmHg |

Application in Pharmaceutical Synthesis

Substituted bromochlorobenzene derivatives are crucial intermediates in the synthesis of various pharmaceuticals. Notably, compounds such as 4-(Bromomethyl)-1-chloro-2-methoxybenzene are integral to the manufacturing of SGLT2 inhibitors like Dapagliflozin.[2] These drugs play a significant role in managing type 2 diabetes by inhibiting glucose reabsorption in the kidneys.[2]

The following experimental protocol describes a general synthesis route for a key intermediate of Dapagliflozin, illustrating the utility of compounds structurally related to 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Experimental Protocol: Synthesis of a Dapagliflozin Intermediate

This protocol outlines the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate in the production of Dapagliflozin. This process involves a Friedel-Crafts acylation followed by a reduction.

Materials:

-

5-bromo-2-chlorobenzoic acid

-

Oxalyl chloride or thionyl chloride

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

Phenetole

-

Aluminum chloride (AlCl₃)

-

Triethylsilane

-

Sodium bicarbonate solution

-

Water

Procedure:

-

Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid in dichloromethane, a catalytic amount of dimethylformamide is added. Oxalyl chloride is then added dropwise at room temperature. The reaction mixture is stirred until the conversion to 5-bromo-2-chlorobenzoyl chloride is complete. The solvent and excess reagent are removed under reduced pressure.

-

Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride is dissolved in dichloromethane and cooled in an ice bath. Phenetole is added, followed by the portion-wise addition of aluminum chloride, maintaining the low temperature. The reaction is stirred until the formation of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is complete.

-

Reduction: The reaction mixture is then treated with a reducing agent, such as triethylsilane, to reduce the ketone to a methylene group. The reaction is typically allowed to proceed at room temperature.

-

Work-up and Isolation: The reaction is quenched with water or a dilute acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The crude 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be further purified by recrystallization or chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic route to Dapagliflozin, highlighting the role of key intermediates.

Caption: Synthetic pathway of Dapagliflozin.

References

Safety and Handling of 4-(Bromomethyl)-1-chloro-2-methoxybenzene: A Technical Guide for Researchers

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. Due to the presence of a reactive bromomethyl group, this compound is expected to be a lachrymator and an alkylating agent, posing significant health risks upon exposure. This technical guide provides an in-depth overview of the extrapolated safety information, handling procedures, and emergency protocols.

Hazard Identification and Classification

Based on data from similar compounds, 4-(Bromomethyl)-1-chloro-2-methoxybenzene is anticipated to be classified as follows:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

GHS Hazard Pictograms (Anticipated) :

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

GHS09: Environment (for related compounds)[4]

Signal Word (Anticipated): Danger[4]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[5]

-

H318: Causes serious eye damage.[4]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[4]

Physical and Chemical Properties

Quantitative data for closely related compounds are summarized below. It is crucial to note that these values are for similar, but not identical, molecules.

Table 1: Physical and Chemical Properties of Related Compounds

| Property | 1-Bromo-4-chloro-2-methoxybenzene[7] | 4-Bromochlorobenzene[1] | 4-Bromoanisole[8] |

| Molecular Formula | C₇H₆BrClO | C₆H₄BrCl | C₇H₇BrO |

| Molecular Weight | 221.48 g/mol [3][5] | Not specified | Not specified |

| Appearance | Not specified | White | Liquid |

| Melting Point | Not specified | 64 - 67 °C | 9 - 10 °C |

| Boiling Point | 236.6 °C at 760 mmHg | Not specified | 223 °C |

| Flash Point | 96.9 °C | > 100 °C | 94 °C |

| Density | 1.6 g/cm³ | Not specified | Not specified |

| Solubility | Not specified | Not specified | Immiscible in water |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a strict experimental protocol should be followed to minimize exposure.

Workflow for Safe Handling:

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-Bromo-4-chloro-2-methoxybenzene | C7H6BrClO | CID 17984845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 4-Bromo-2-chloro-1-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Bromo-4-chloro-2-methoxybenzene | CAS#:174913-09-8 | Chemsrc [chemsrc.com]

- 8. fishersci.fr [fishersci.fr]

The Versatile Building Block: A Technical Guide to 4-(Bromomethyl)-1-chloro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of functionalized aromatic compounds is paramount for the efficient construction of complex molecular architectures. 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a halogenated and methoxy-substituted toluene derivative, has emerged as a valuable and versatile synthetic building block. Its utility lies in the presence of a reactive benzylic bromide, which serves as a key handle for introducing the 4-chloro-2-methoxybenzyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the synthesis of biologically active compounds.

Chemical Properties and Reactivity

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a trifunctionalized aromatic compound with the chemical formula C₈H₈BrClO. The key to its synthetic utility is the high reactivity of the benzylic bromide, which is readily displaced by a wide range of nucleophiles. This susceptibility to nucleophilic attack allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, making it an excellent precursor for a diverse array of derivatives.

Table 1: Physicochemical Properties of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

| Property | Value |

| CAS Number | 103347-14-4[1] |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the aromatic ring can influence the reactivity of the benzylic position and the aromatic ring itself in subsequent transformations.

Synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

The most common and direct method for the synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene is the radical-initiated benzylic bromination of the corresponding substituted toluene, 4-chloro-2-methoxytoluene. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions.[2][3]

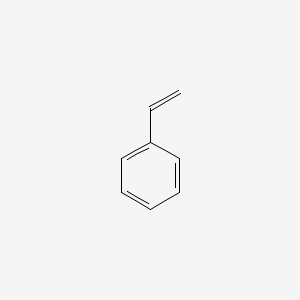

Caption: Synthesis of 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Experimental Protocol: Synthesis via Benzylic Bromination

Materials:

-

4-chloro-2-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methoxytoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Table 2: Representative Reaction Parameters for Benzylic Bromination

| Parameter | Condition |

| Solvent | Carbon tetrachloride (CCl₄) |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Temperature | Reflux |

| Typical Yield | 70-90% (unoptimized) |

Role as a Synthetic Building Block

The primary role of 4-(Bromomethyl)-1-chloro-2-methoxybenzene in organic synthesis is as an electrophile in nucleophilic substitution reactions. The reactive benzylic bromide allows for the facile introduction of the 4-chloro-2-methoxybenzyl group into a wide range of molecules.

Caption: Nucleophilic substitution reactions.

Application in the Synthesis of Bioactive Molecules

A notable application of 4-(Bromomethyl)-1-chloro-2-methoxybenzene is in the synthesis of precursors to natural products with potential biological activity. For instance, it is a key starting material in the synthesis of (E)-(3S,4R)-6-(4-Chloro-3-methoxy-phenyl)-4-methoxy-3-methyl-hex-5-enoic acid, which is a known precursor to the antifungal agent Oudemansin B.[4]

Caption: Synthesis of an Oudemansin B precursor.

Experimental Protocol: Nucleophilic Substitution with an Amine

Materials:

-

4-(Bromomethyl)-1-chloro-2-methoxybenzene

-

Secondary amine (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq) and the secondary amine (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.

-

Purify by column chromatography if necessary.

Table 3: Representative Nucleophilic Substitution Reaction Data

| Nucleophile | Reagent | Solvent | Base | Product Type | Typical Yield |

| Amine | Morpholine | Acetonitrile | K₂CO₃ | N-Alkylated Amine | High |

| Alcohol | Phenol | Acetone | K₂CO₃ | Ether | Good to High |

| Thiol | Thiophenol | DMF | NaH | Thioether | High |

Conclusion

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a highly valuable and versatile building block for organic synthesis. Its readily displaceable benzylic bromide provides a reliable and efficient means of introducing the 4-chloro-2-methoxybenzyl group into a variety of substrates. This reactivity has been harnessed in the synthesis of complex molecules, including precursors to natural products. The straightforward synthesis of this reagent via benzylic bromination of the corresponding toluene further enhances its appeal to researchers and professionals in the field of drug discovery and development. The experimental protocols and data presented in this guide serve as a practical resource for the effective utilization of this important synthetic intermediate.

References

Navigating the Synthetic Utility of 4-(Bromomethyl)-1-chloro-2-methoxybenzene: An In-depth Technical Guide

A Note on the Subject Compound: Extensive literature searches for "4-(bromomethyl)-1-chloro-2-methoxybenzene" did not yield significant data regarding its reactivity or detailed experimental protocols. However, a closely related compound, 1-Bromo-2-(bromomethyl)-4-chlorobenzene , is well-documented and possesses the key structural feature of a reactive benzylic bromide, which aligns with the likely interests of researchers in this area. This guide will therefore focus on the reactivity and synthetic applications of 1-Bromo-2-(bromomethyl)-4-chlorobenzene , assuming it to be the compound of interest for drug development and scientific research professionals.

Introduction to the Reactivity of 1-Bromo-2-(bromomethyl)-4-chlorobenzene

1-Bromo-2-(bromomethyl)-4-chlorobenzene is a versatile trifunctional aromatic building block of significant interest in organic synthesis, particularly in medicinal chemistry.[1] Its synthetic utility is derived from the differential reactivity of its halogenated sites. The compound features two primary reactive centers: a highly susceptible benzylic bromide and a less reactive aryl bromide.[2]

The enhanced reactivity of the benzylic bromide is attributed to the ability of the adjacent aromatic ring to stabilize the transition state of nucleophilic substitution reactions.[3] This allows for selective functionalization at the benzylic position, leaving the aryl bromide available for subsequent transformations, such as cross-coupling reactions.[4][5] The general reactivity order is benzylic C-Br > aryl C-Br > aryl C-Cl.[5]

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide of 1-Bromo-2-(bromomethyl)-4-chlorobenzene readily undergoes nucleophilic substitution, primarily through an SN2 mechanism, with a variety of nucleophiles.[1][6] This allows for the straightforward introduction of diverse functional groups.

Summary of Nucleophilic Substitution Reactions

The following table summarizes the outcomes of reactions with various nucleophiles, providing a comparative overview for synthetic planning.

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(2-Bromo-5-chlorobenzyl)propan-2-amine | >95% (crude) | [4] |

| Amine | Benzylamine | DMF | K₂CO₃ | Room Temp. | 12 | N-(2-Bromo-5-chlorobenzyl)benzylamine | Not specified | [1] |

| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 4-(2-Bromo-5-chlorobenzyl)phenol | 98% | [4] |

| Thiol | Thiourea | Methanol | NaOH | Reflux | 4 | Bis(2-bromo-5-chlorobenzyl) sulfide | 85-95% | [4] |

| Azide | Sodium Azide (NaN₃) | DMF or DMSO | - | RT - 60 | Not specified | 1-(Azidomethyl)-4-bromo-2-chlorobenzene | High | [6] |

| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | - | Reflux | Not specified | (4-Bromo-2-chlorophenyl)acetonitrile | Good to High | [6] |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water or THF/Water | - | RT - 50 | 1-3 | (4-Bromo-2-chlorophenyl)methanol | Not specified | [6] |

Experimental Protocols for Nucleophilic Substitution

Protocol 1: Synthesis of N-(2-Bromo-5-chlorobenzyl)propan-2-amine [4]

-

To a solution of 1-Bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add isopropylamine (1.2 eq) to the mixture.

-

Stir the reaction mixture at 80°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of (4-Bromo-2-chlorophenyl)acetonitrile [7]

-

In a 100 mL round-bottom flask, dissolve 2.84 g (10 mmol) of 1-Bromo-2-(bromomethyl)-4-chlorobenzene in 50 mL of anhydrous ethanol.

-

Add 0.59 g (12 mmol) of sodium cyanide to the solution.

-

Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by GC-MS.

-

After completion, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Add 50 mL of deionized water and 50 mL of dichloromethane to the residue.

-

Transfer to a separatory funnel, shake, and separate the layers.

-

Collect the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Caption: Generalized SN2 reaction pathway at the benzylic position.

Cross-Coupling Reactions at the Aryl Bromide Position

The less reactive aryl bromide of 1-Bromo-2-(bromomethyl)-4-chlorobenzene can participate in various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds. The Suzuki-Miyaura coupling is a prime example of this transformation.

Selective Suzuki-Miyaura Coupling

By carefully selecting the catalyst and reaction conditions, the aryl bromide can be selectively coupled with an arylboronic acid, leaving the benzylic bromide and aryl chloride moieties intact.

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| p-tolylboronic acid | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 87-95 | [8] |

| Various arylboronic acids | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 57-96 | [8] |

Experimental Protocol for Suzuki-Miyaura Coupling

Protocol 3: Selective Coupling of 1-Bromo-2-(bromomethyl)-4-chlorobenzene with an Arylboronic Acid [5]

-

To a dry Schlenk tube under an argon atmosphere, add 1-Bromo-2-(bromomethyl)-4-chlorobenzene (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2 equiv.).

-

Add toluene (1.0 mL) and water (0.1 mL) to the tube.

-

Seal the tube and place it in a preheated oil bath at 80°C.

-

Stir the reaction mixture for 2 hours.

-

After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene

The synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene is typically achieved in a two-step process starting from 4-chloro-2-methylaniline.[9]

Synthetic Pathway Overview

Caption: Synthesis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

Experimental Protocols for Synthesis

Protocol 4: Step 1 - Synthesis of 2-Bromo-5-chlorotoluene via Sandmeyer Reaction [9]

-

In a suitable reaction vessel, slowly add 142 g (1.00 mol) of melted 4-chloro-2-methylaniline to 1200 ml of 23% aqueous HBr while stirring.

-

Cool the mixture to -5°C in an ice-salt bath.

-

Slowly add a solution of 70.0 g (1.00 mol) of NaNO₂ in water, keeping the temperature below 0°C to form the diazonium salt.

-

In a separate vessel, prepare a solution of CuBr and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the mixture to warm to room temperature and then heat to complete the reaction.

-

Extract the product with a suitable organic solvent, dry the organic layers over anhydrous K₂CO₃, and remove the solvent by rotary evaporation.

Protocol 5: Step 2 - Radical Bromination to 1-Bromo-2-(bromomethyl)-4-chlorobenzene [3]

-

In a round-bottom flask, dissolve 2-Bromo-5-chlorotoluene (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (~0.02 eq).

-

Heat the mixture to reflux (approx. 77°C). A heat lamp can be used for initiation.

-

After completion, cool the mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization (e.g., from hexanes) to afford the title compound as a white solid.

Conclusion

1-Bromo-2-(bromomethyl)-4-chlorobenzene is a strategically important synthetic intermediate that offers a platform for selective, stepwise functionalization. The pronounced reactivity of the benzylic bromide enables a wide array of nucleophilic substitution reactions, while the aryl bromide provides a handle for modern cross-coupling methodologies. This dual reactivity makes it an invaluable tool for constructing complex molecular architectures, particularly in the field of drug discovery and development. The detailed protocols and reactivity data presented in this guide serve as a comprehensive resource for researchers leveraging this versatile compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Solubility of 4-(Bromomethyl)-1-chloro-2-methoxybenzene in common organic solvents

An In-depth Technical Guide on the Solubility of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)-1-chloro-2-methoxybenzene, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on its physicochemical properties and the principle of "like dissolves like." Furthermore, it offers a detailed, standardized experimental protocol for the quantitative determination of its solubility in various common organic solvents. This guide is intended to serve as a foundational resource for laboratory researchers and professionals engaged in process development and drug discovery.

Physicochemical Properties of 4-(Bromomethyl)-1-chloro-2-methoxybenzene

Understanding the molecular structure of 4-(Bromomethyl)-1-chloro-2-methoxybenzene is fundamental to predicting its solubility. The molecule, with the chemical formula C₈H₈BrClO, consists of a benzene ring substituted with four different groups:

-

Aromatic Benzene Ring: Forms the nonpolar core of the molecule.

-

Methoxy Group (-OCH₃): A moderately polar group that can participate in dipole-dipole interactions.

-

Chloro Group (-Cl): An electronegative group contributing to the molecule's overall dipole moment.

-

Bromomethyl Group (-CH₂Br): A reactive functional group that adds to the molecular weight and has some polar character.

The combination of a large nonpolar aromatic core with moderately polar functional groups suggests that the compound is weakly to moderately polar. This structure predicts poor solubility in highly polar solvents like water but favorable solubility in a range of common organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," 4-(Bromomethyl)-1-chloro-2-methoxybenzene is expected to be most soluble in solvents with similar polarity.[1][2] Halogenated solvents and aromatic hydrocarbons are predicted to be excellent solvents due to their ability to engage in favorable intermolecular interactions with the substituted benzene ring.

Quantitative Solubility Data

Specific quantitative solubility data for 4-(Bromomethyl)-1-chloro-2-methoxybenzene is not extensively available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined values. The predicted solubility is based on the analysis of the compound's structural properties and the known properties of the solvents.[3]

| Solvent Class | Solvent | Molecular Weight ( g/mol ) | Relative Polarity | Predicted Solubility | Experimentally Determined Solubility (at 25°C) |

| Non-Polar Solvents | Hexane | 86.18 | 0.009 | Low to Moderate | Data not available |

| Toluene | 92.14 | 0.099 | High | Data not available | |

| Halogenated Solvents | Dichloromethane (DCM) | 84.93 | 0.309 | Very High | Data not available |

| Chloroform | 119.38 | 0.259 | Very High | Data not available | |

| Polar Aprotic Solvents | Ethyl Acetate | 88.11 | 0.228 | High | Data not available |

| Acetone | 58.08 | 0.355 | Moderate | Data not available | |

| Tetrahydrofuran (THF) | 72.11 | 0.207 | High | Data not available | |

| Acetonitrile | 41.05 | 0.460 | Moderate | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 0.444 | Moderate | Data not available | |

| Polar Protic Solvents | Isopropanol | 60.10 | 0.546 | Low | Data not available |

| Ethanol | 46.07 | 0.654 | Low | Data not available | |

| Methanol | 32.04 | 0.762 | Low | Data not available | |

| Water | 18.02 | 1.000 | Insoluble | Data not available |

Experimental Protocol: Determining Equilibrium Solubility

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of 4-(Bromomethyl)-1-chloro-2-methoxybenzene using the widely accepted shake-flask method.[4][5]

Objective: To accurately measure the concentration of the solute in a saturated solution at a constant temperature.

Materials:

-

4-(Bromomethyl)-1-chloro-2-methoxybenzene (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg precision)

-

Sealed vials or flasks (e.g., 20 mL screw-cap vials)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(Bromomethyl)-1-chloro-2-methoxybenzene to a pre-weighed vial. The excess solid is crucial to ensure saturation is achieved.

-

Record the exact mass of the solute added.

-

Add a known volume (e.g., 10.0 mL) of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. A persistent layer of undissolved solid should remain.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to sit undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualized Workflows

Logical Workflow for Solubility Determination

The process of determining solubility follows a logical sequence from prediction to experimental validation.

Caption: Logical workflow for solubility determination.

Experimental Workflow: Synthesis Application

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a valuable building block. For instance, related structures are used in the synthesis of pharmaceutical compounds like Dapagliflozin.[6][7] The following diagram illustrates a generalized synthetic pathway where such an intermediate would be used.

Caption: Synthesis workflow using a related intermediate.

Safety and Handling

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a chemical intermediate and should be handled with care in a well-ventilated fume hood.[8] Users must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the material safety data sheet (MSDS) for this compound before use to understand the specific hazards and handling requirements.[8][9]

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using 4-(Bromomethyl)-1-chloro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-1-chloro-2-methoxybenzene is a versatile bifunctional reagent valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for alkylation reactions, and a substituted aromatic ring that can be further functionalized. The presence of the chloro and methoxy substituents on the benzene ring influences the electronic properties and lipophilicity of the resulting derivatives, making this reagent a useful building block for creating diverse molecular scaffolds.

These application notes provide detailed protocols for the use of 4-(Bromomethyl)-1-chloro-2-methoxybenzene in N-, O-, S-, and C-alkylation reactions, enabling the synthesis of a wide range of derivatives such as substituted amines, ethers, thioethers, and carbon-extended structures.

Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| CAS Number | 320407-92-9[1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97%[1] |

Applications in Drug Discovery and Development

The 4-chloro-2-methoxybenzyl moiety introduced by this reagent is present in various biologically active compounds. Alkylation with 4-(Bromomethyl)-1-chloro-2-methoxybenzene allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR). The benzylic bromide group readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles under mild conditions.[2][3]

Key Applications Include:

-

N-Alkylation: Synthesis of secondary and tertiary amines, including derivatives of biologically active scaffolds like indoles, imidazoles, and other nitrogen-containing heterocycles.[4]

-

O-Alkylation: Preparation of aryl and alkyl ethers (Williamson Ether Synthesis), which are common motifs in pharmaceutical compounds.[3][5]

-

S-Alkylation: Formation of thioethers, which are important for introducing sulfur-containing functionalities into molecules and can serve as precursors to other sulfur derivatives.[2]

-

C-Alkylation: Creation of new carbon-carbon bonds by reacting with carbanions, such as those derived from active methylene compounds, to build more complex carbon skeletons.[6]

Experimental Protocols

N-Alkylation of Amines and Heterocycles

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine, or a nitrogen-containing heterocycle, using 4-(Bromomethyl)-1-chloro-2-methoxybenzene.

Reaction Scheme:

R¹R²NH + BrCH₂(C₆H₃)Cl(OCH₃) → R¹R²N-CH₂(C₆H₃)Cl(OCH₃) + HBr

Materials:

-

4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq)

-

Amine or heterocycle substrate (1.0 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine or heterocycle substrate (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

-

Add the base (e.g., K₂CO₃, 2.0 eq).

-

Add a solution of 4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80°C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Analogous N-Alkylation Reactions:

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | NaHCO₃ | Water | 80 | 1 | ~95 |

| Benzylamine | K₂CO₃ | DMF | RT | 12 | >90 |

| Indole | KOH | DMF | RT | 2 | ~92 |

| Pyrrole | K₂CO₃ | MeCN | Reflux | 3 | ~88 |

| Imidazole | K₂CO₃ | DMF | 60 | 4 | ~95 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

N-Alkylation Experimental Workflow

O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the synthesis of aryl ethers by reacting a phenol with 4-(Bromomethyl)-1-chloro-2-methoxybenzene.[3][5]

Reaction Scheme:

Ar-OH + BrCH₂(C₆H₃)Cl(OCH₃) → Ar-O-CH₂(C₆H₃)Cl(OCH₃) + HBr

Materials:

-

4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq)

-

Phenol derivative (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

-

Anhydrous Acetone, DMF, or THF

-

Ethyl acetate (EtOAc)

-

1M NaOH solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous acetone or DMF.

-

Stir the suspension vigorously for 15-30 minutes at room temperature.

-

Add 4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-16 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Analogous Williamson Ether Synthesis:

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 6 | ~95 |

| 4-Methoxyphenol | NaH | THF | Reflux | 4 | ~98 |

| 2-Naphthol | K₂CO₃ | DMF | 80 | 5 | ~93 |

| Catechol | K₂CO₃ | DMF | 60 | 8 | ~85 (dialkylated) |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

O-Alkylation Experimental Workflow

S-Alkylation of Thiols

This protocol provides a general method for the synthesis of thioethers from thiols.

Reaction Scheme:

R-SH + BrCH₂(C₆H₃)Cl(OCH₃) → R-S-CH₂(C₆H₃)Cl(OCH₃) + HBr

Materials:

-

4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq)

-

Thiol (thiophenol or alkyl thiol) (1.0 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

-

Anhydrous DMF or Ethanol

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.0 eq) in the chosen solvent (e.g., DMF).

-

Add the base (e.g., K₂CO₃, 1.5 eq).

-

Add 4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude thioether by column chromatography if necessary.

Quantitative Data for Analogous S-Alkylation Reactions:

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | RT | 1 | ~96 |

| Benzyl Mercaptan | TEA | Ethanol | RT | 2 | ~94 |

| Cysteine derivative | K₂CO₃ | DMF/H₂O | RT | 3 | ~90 |

| 1-Dodecanethiol | NaOH | Ethanol | Reflux | 2 | ~97 |

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

C-Alkylation of Active Methylene Compounds

This protocol describes the C-alkylation of an active methylene compound, such as diethyl malonate, to form a new carbon-carbon bond.[6][7]

Reaction Scheme:

CH₂(CO₂Et)₂ + BrCH₂(C₆H₃)Cl(OCH₃) → (EtO₂C)₂CH-CH₂(C₆H₃)Cl(OCH₃) + HBr

Materials:

-

4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq)

-

Active methylene compound (e.g., diethyl malonate) (1.1 eq)

-

Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) (1.2 eq)

-

Anhydrous Ethanol or DMF

-

Diethyl ether

-

Dilute HCl

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere, or use a commercial solution.

-

Add the active methylene compound (1.1 eq) dropwise to the sodium ethoxide solution at room temperature.

-

Stir the mixture for 30 minutes.

-

Add a solution of 4-(Bromomethyl)-1-chloro-2-methoxybenzene (1.0 eq) in ethanol dropwise.

-

Heat the mixture to reflux for 3-6 hours, until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with dilute HCl, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by vacuum distillation or column chromatography.

Quantitative Data for Analogous C-Alkylation Reactions:

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Diethyl malonate | NaOEt | Ethanol | Reflux | 4 | ~85 |

| Ethyl acetoacetate | K₂CO₃ | DMF | 80 | 3 | ~80 |

| Acetylacetone | Cs₂CO₃ | DMF | RT | 1 | ~95 |